4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups, including acetyl, methoxy, hydroxy, and sulfonamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 4-acetyl-2-methoxyphenol, which is then reacted with epichlorohydrin to form an epoxide intermediate. This intermediate is subsequently reacted with NN-dimethylpiperazine to introduce the piperazine moiety. Finally, the sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol .
Scientific Research Applications
4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-methoxyphenol: A precursor in the synthesis of the target compound.
NN-Dimethylpiperazine: Another precursor used in the synthesis.
Sulfonamide derivatives: Compounds with similar sulfonamide functional groups.
Uniqueness
4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H29N3O6S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H29N3O6S/c1-14(22)15-5-6-17(18(11-15)26-4)27-13-16(23)12-20-7-9-21(10-8-20)28(24,25)19(2)3/h5-6,11,16,23H,7-10,12-13H2,1-4H3 |
InChI Key |
OWCPMZQTISMLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N(C)C)O)OC |
Origin of Product |
United States |
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